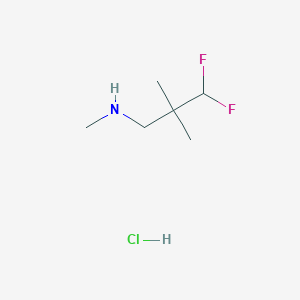

3,3-difluoro-N,2,2-trimethylpropan-1-amine hydrochloride

Descripción

3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride is an aliphatic amine hydrochloride featuring a propane backbone with two fluorine atoms at the third carbon, two methyl groups at the second carbon, and a dimethylamine group at the first carbon. Its molecular formula is C₆H₁₄F₂N·HCl (calculated molecular weight: ~185.6 g/mol).

Propiedades

IUPAC Name |

3,3-difluoro-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-6(2,4-9-3)5(7)8;/h5,9H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFUPUGMSHBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3,3-difluoro-N,2,2-trimethylpropan-1-amine hydrochloride typically involves the following key steps:

- Introduction of the difluoromethyl group at the 3-position of the propyl chain.

- Installation of the N-substituted amine functionality.

- Conversion to the hydrochloride salt for stability and handling.

The synthetic route often starts from suitable precursors such as halogenated or protected amines and fluorinated intermediates, followed by nucleophilic substitution or reductive amination, and finally salt formation.

Fluorination Techniques

Fluorination at the 3-position to install the difluoro group is a critical step. Common methods include:

- Use of difluorocarbene precursors: Difluorocarbene can be generated in situ from reagents like chlorodifluoromethane or difluoromethyl sulfonium salts, which then react with appropriate substrates to form the difluoromethylated intermediate.

- Electrophilic fluorination: Applying reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitable precursors to introduce fluorine atoms selectively.

These methods require careful control of temperature and solvents to avoid side reactions and degradation.

Amination Methods

The amine group at the 1-position with N-substitution and 2,2-dimethyl substitution on the carbon chain is typically introduced by:

- Nucleophilic substitution: Starting from 3,3-difluoro-1-halopropane derivatives, reaction with dimethylamine or other amines under basic conditions can yield the desired amine.

- Reductive amination: Carbonyl precursors such as 3,3-difluoro-2,2-dimethylpropanal can be reacted with amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the amine.

- Catalytic hydrogenation: Reduction of imines or amides derived from fluorinated precursors can also provide the amine functionality.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or ethanol). This step improves the compound's stability, crystallinity, and ease of purification.

Representative Experimental Procedure (Literature-Inspired)

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of 3,3-difluoro-2,2-dimethylpropanal | Starting from 2,2-dimethylpropionaldehyde, fluorination with Selectfluor in acetonitrile at 0-25°C | 65-75 | Controlled fluorination to avoid over-fluorination |

| 2. Reductive amination with dimethylamine | Reaction of aldehyde with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature | 70-80 | Mild conditions preserve fluorine substituents |

| 3. Formation of hydrochloride salt | Treatment of free amine with HCl in ethanol, precipitation by ether addition | 90-95 | Provides stable crystalline hydrochloride salt |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/ether mixtures.

- Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.

- Purity: Typically >98% by HPLC analysis.

Research Findings and Optimization Insights

- The fluorination step is sensitive to reaction temperature and reagent stoichiometry; excess fluorinating agent can lead to side products.

- Reductive amination is preferred over direct nucleophilic substitution for better control and higher yields.

- Formation of the hydrochloride salt significantly improves compound handling and storage.

- Use of inert atmosphere (nitrogen or argon) during sensitive steps prevents oxidation or hydrolysis.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Fluorination | Selectfluor, difluorocarbene precursors | 0-25°C, acetonitrile | 65-75% | Controlled fluorination essential |

| Amination | Dimethylamine hydrochloride, NaBH3CN | Room temp, methanol | 70-80% | Reductive amination preferred |

| Salt Formation | HCl in ethanol | Room temp | 90-95% | Provides stable hydrochloride salt |

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and their derivatives.

Reduction Products: Primary amines, alcohols, and their derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Pharmacological Properties

3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride is structurally related to dimethylamine derivatives, which are known for their diverse pharmacological activities. These include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial infections.

- Analgesic Properties : The compound may exhibit pain-relieving effects, making it a candidate for analgesic formulations.

- Antihistaminic Effects : Its potential use in treating allergic reactions is notable due to the structural similarities with established antihistamines .

1.2 Synthesis and Modification

The synthesis of this compound can involve various strategies such as:

- Functional Group Manipulation : Modifying existing chemical groups to enhance biological activity.

- Scaffold Hopping : Changing the core structure while retaining pharmacological efficacy .

Pharmaceutical Formulations

2.1 Drug Development

The compound is being explored as a building block in the development of new pharmaceuticals. Its unique chemical properties allow for the design of drugs that can target multiple biological pathways. For example:

- Combination Therapies : Utilizing this compound in conjunction with other agents to enhance therapeutic outcomes.

- Targeted Delivery Systems : Developing formulations that improve the bioavailability and targeted action of drugs containing this compound .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

Mecanismo De Acción

The mechanism by which 3,3-difluoro-N,2,2-trimethylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Substituent Variations: Chloro vs. Fluoro Analogues

- 3-Chloro-N,N,2-trimethylpropan-1-amine Hydrochloride (CAS 4261-67-0)

- Structure : Chlorine replaces fluorine at the third carbon.

- Molecular Formula : C₆H₁₅Cl₂N (MW: 172.10 g/mol).

- Properties :

- Higher molecular weight but lower polarity compared to the difluoro analogue.

Safety: Classified as a skin sensitizer (H317) and eye irritant (H319) .

- Molecular Formula: C₃H₇F₂N·HCl (MW: 131.55 g/mol). Properties:

- Lower molecular weight and higher polarity due to fluorine’s electronegativity.

- Lacks steric hindrance from methyl groups, enhancing reactivity in nucleophilic reactions .

Phenothiazine Derivatives: Functional Complexity

- Oxomemazine Hydrochloride (CAS Not Provided) Structure: 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine hydrochloride. Molecular Formula: C₁₈H₂₂N₂O₃S·HCl (MW: ~382.90 g/mol). Properties:

- Contains a phenothiazine ring, enabling π-π interactions and receptor binding.

- Pharmacological Use: Antihistamine with applications in allergy and cough relief.

- Synthesis: Requires complex multi-step reactions involving phenothiazine intermediates .

- Levomepromazine Hydrochloride (CAS 1236-99-3) Structure: Phenothiazine derivative with a methoxy group and stereochemical complexity (R-configuration). Molecular Formula: C₁₉H₂₄N₂OS·HCl (MW: 364.93 g/mol). Properties:

- Antipsychotic activity due to dopamine receptor antagonism.

- Higher metabolic stability compared to non-fluorinated analogues .

Methylation and Steric Effects

- 3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)-N,N-diethylpropan-1-amine Hydrochloride (3a) Structure: Features a triazole ring and ethoxy group. Molecular Formula: C₁₅H₂₂N₄O·HCl (MW: 310.83 g/mol). Properties:

- Aromatic triazole enhances hydrogen bonding capacity.

- Melting Point: 105–106°C, higher than the target compound due to crystalline stability from the triazole .

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Pharmacological Use | Key Properties |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₄F₂N·HCl | ~185.6 | 2,2-dimethyl; 3,3-difluoro | Synthesis intermediate | High polarity, steric hindrance |

| 3-Chloro-N,N,2-trimethylpropan-1-amine HCl | C₆H₁₅Cl₂N | 172.10 | 2,2-dimethyl; 3-chloro | Intermediate | Skin sensitizer, lower polarity |

| Oxomemazine HCl | C₁₈H₂₂N₂O₃S·HCl | ~382.90 | Phenothiazine ring | Antihistamine | Receptor binding, complex synthesis |

| Levomepromazine HCl | C₁₉H₂₄N₂OS·HCl | 364.93 | Methoxy-phenothiazine | Antipsychotic | Dopamine antagonism, metabolic stability |

Actividad Biológica

3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H16ClF2N

- Molecular Weight : 179.66 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential modulation of neuroplasticity. It is believed to act as a selective modulator of certain receptors involved in neurotransmission.

Therapeutic Applications

- Neurological Disorders : Research indicates that this compound may have applications in treating conditions like depression and anxiety by enhancing synaptic plasticity and neuronal growth .

- Antiviral Properties : Preliminary studies suggest potential antiviral effects against certain pathogens, possibly through the inhibition of viral replication mechanisms .

- Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating its utility in treating infections caused by resistant bacterial strains .

Case Study 1: Neuroplasticity Enhancement

A study investigated the effects of this compound on neuronal cultures. Results demonstrated a significant increase in dendritic spine density and synaptic connections compared to control groups. This suggests a role in promoting neuroplasticity and potentially aiding recovery from neurodegenerative conditions.

Case Study 2: Antiviral Efficacy

In vitro tests against the Hepatitis C virus indicated that the compound could reduce viral load significantly. This was attributed to its ability to interfere with viral entry into host cells, presenting a potential avenue for therapeutic development against viral infections .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroplasticity | Increased dendritic spine density | |

| Antiviral | Reduced Hepatitis C viral load | |

| Antimicrobial | Inhibition of bacterial growth |

Pharmacological Profile

| Parameter | Value |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Toxicity | Low toxicity observed in preliminary studies |

| Bioavailability | Moderate (subject to further studies) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.